molecular formula C17H12BrFO3 B13014482 Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate

Cat. No.: B13014482
M. Wt: 363.2 g/mol
InChI Key: RZQKQQPUSBPMKW-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms, along with the prop-2-yn-1-yl and benzoate groups, makes it a versatile molecule for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 3-bromo-4-((4-fluorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize by-products. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Cycloaddition: Azides in the presence of copper(I) catalysts under mild conditions.

Major Products

    Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of carbonyl-containing compounds.

    Cycloaddition: Formation of triazole derivatives.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding interactions . Additionally, the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates for targeted delivery or imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate stands out due to its combination of functional groups, which provides a unique balance of reactivity and stability. The presence of both bromine and fluorine atoms enhances its potential for medicinal chemistry applications, while the alkyne group allows for versatile synthetic modifications.

Properties

Molecular Formula

C17H12BrFO3

Molecular Weight

363.2 g/mol

IUPAC Name

prop-2-ynyl 3-bromo-4-[(4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H12BrFO3/c1-2-9-21-17(20)13-5-8-16(15(18)10-13)22-11-12-3-6-14(19)7-4-12/h1,3-8,10H,9,11H2

InChI Key

RZQKQQPUSBPMKW-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Br

Origin of Product

United States

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